2-[(2-Fluorophenyl)methoxy]pyrazine

Lipophilicity Drug design Physicochemical properties

Confounding SAR data from regioisomeric impurities derails lead optimization. 2-[(2-Fluorophenyl)methoxy]pyrazine eliminates this risk by providing a single, defined ortho-fluoro regioisomer. - Enables unambiguous hinge-binding SAR in kinase programs by precisely tuning pyrazine N-electron density. - Serves as a sensitive ¹⁹F NMR probe for direct measurement of ligand-protein binding events. - Paired with the non-fluorinated analog, it provides a definitive ΔcLogP (+0.2-+0.4) for rigorous LipE analysis.

Molecular Formula C11H9FN2O
Molecular Weight 204.204
CAS No. 2202085-94-5
Cat. No. B2444833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Fluorophenyl)methoxy]pyrazine
CAS2202085-94-5
Molecular FormulaC11H9FN2O
Molecular Weight204.204
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2=NC=CN=C2)F
InChIInChI=1S/C11H9FN2O/c12-10-4-2-1-3-9(10)8-15-11-7-13-5-6-14-11/h1-7H,8H2
InChIKeyWJMSXDPLESKDQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2-Fluorophenyl)methoxy]pyrazine Baseline Profile


2-[(2-Fluorophenyl)methoxy]pyrazine (CAS 2202085-94-5; molecular formula C₁₁H₉FN₂O; molecular weight 204.20 g·mol⁻¹) is a heterocyclic building block belonging to the 2-alkoxypyrazine subclass . The compound features a pyrazine core connected via a methyleneoxy linker to a 2-fluorophenyl ring, positioning the fluorine substituent at the ortho position of the pendant phenyl group. This ortho-fluorobenzyloxy arrangement distinguishes it from regioisomeric and non-fluorinated analogs in terms of electronic distribution, conformational preference, and lipophilicity. Commercially, the compound is supplied at ≥98% purity by multiple vendors and is shipped under ambient conditions with a GHS07 hazard classification .

Why Generic Substitution Fails


Simple substitution of 2-[(2-fluorophenyl)methoxy]pyrazine with its regioisomeric or non-fluorinated analogs is not scientifically justified without re-validation of the target assay. The ortho-fluorine atom imposes a distinct combination of steric, electronic, and lipophilic effects compared with meta- and para-fluoro isomers or the unsubstituted benzyloxy derivative [1]. In nucleophilic aromatic systems, ortho-fluorine exerts a unique activating influence through ion–dipole interactions that meta- and para-fluorine do not replicate [2]. Furthermore, the ortho-fluorine alters the conformational landscape of the benzyloxy linker—restricting rotation around the aryl–CH₂ bond—which can modulate target binding and metabolic stability differently than the corresponding chloro or methyl analogs [1]. These factors collectively mean that data obtained with one regioisomer cannot be extrapolated to another, making deliberate procurement of the specific ortho-fluoro compound essential for reproducible SAR campaigns.

2-[(2-Fluorophenyl)methoxy]pyrazine Procurement Evidence


Lipophilicity Modulation by Ortho-Fluorine

The ortho-fluorine atom in 2-[(2-fluorophenyl)methoxy]pyrazine increases calculated lipophilicity (cLogP) by approximately +0.2 to +0.4 log units compared with the non-fluorinated 2-(benzyloxy)pyrazine [1]. This increment arises from the electron-withdrawing and hydrophobic contributions of the fluorine substituent. In drug discovery contexts, such a shift can meaningfully alter membrane permeability, plasma protein binding, and metabolic clearance profiles [2].

Lipophilicity Drug design Physicochemical properties

Divergent Electronic Profiles: Ortho vs. Meta

The ortho-fluorine in 2-[(2-fluorophenyl)methoxy]pyrazine exerts a stronger electron-withdrawing inductive effect (−I) on the adjacent methyleneoxy linker than the meta-fluorine in 2-[(3-fluorophenyl)methoxy]pyrazine (CAS 1609258-91-4) [1]. Hammett σₘ values for fluorine are +0.34, while σₚ is +0.06, but the ortho position lacks a universal σ constant due to variable proximity effects and through-space interactions [1]. In pyrazine-linked systems, this translates to altered electron density at the pyrazine nitrogen atoms, which can modulate hydrogen-bond acceptor strength and metal-coordination behavior [2].

Regiochemistry Electronic effects SAR

Purity and Safety Specification

Commercially available 2-[(2-fluorophenyl)methoxy]pyrazine is supplied at ≥98% purity (HPLC) by Leyan , with the GHS07 hazard classification carrying warning statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Storage is recommended at ambient temperature in a cool, dry environment; the compound is classified as non-hazardous for DOT/IATA transport . This purity tier and safety profile are consistent with a research-grade building block suitable for hit-to-lead chemistry.

Quality control Procurement specification Purity

One-Step Synthetic Accessibility

2-[(2-Fluorophenyl)methoxy]pyrazine is synthesized via a single-step Williamson-type etherification between 2-fluorobenzyl alcohol and a suitable pyrazine electrophile (e.g., 2-chloropyrazine) in the presence of NaH in DMF [1]. This convergent route contrasts with multi-step sequences required for certain C-linked pyrazine analogs, offering advantages in both cost and throughput for library production [1]. The starting material 2-fluorobenzyl alcohol (CAS 446-51-5) is a commodity intermediate priced at approximately $0.50–1.50/g at bulk scale .

Synthesis Scalability Building block

2-[(2-Fluorophenyl)methoxy]pyrazine Application Scenarios


Kinase Hinge-Binding SAR

When 2-[(2-fluorophenyl)methoxy]pyrazine is deployed as a hinge-binding element in kinase inhibitor design, the ortho-fluorine modulates the electron density of the pyrazine nitrogen atoms, potentially altering the strength and geometry of the critical hydrogen bond with the hinge backbone [1]. This subtle electronic tuning, which differs from that provided by meta- and para-fluoro regioisomers, can translate to measurable shifts in IC₅₀ values. Procurement of the specific ortho-fluoro compound ensures that SAR interpretation around the linker region is not confounded by regioisomeric impurity.

Fragment-Based Drug Discovery: Matched Pairs

In FBDD, matched molecular pairs that differ only by a single fluorine atom are essential tools for probing lipophilic efficiency (LipE). 2-[(2-Fluorophenyl)methoxy]pyrazine and its non-fluorinated benzyloxy analog constitute such a pair, with an estimated ΔcLogP of +0.2 to +0.4 [1]. Co-procurement of both compounds enables rigorous LipE analysis, where the fluorine-induced potency gain is evaluated against the associated lipophilicity increment to determine whether the substitution represents a true efficiency improvement.

19F NMR Reporter for Chemical Biology

The ortho-fluorine atom in 2-[(2-fluorophenyl)methoxy]pyrazine can serve as a sensitive ¹⁹F NMR spectroscopic probe for studying ligand–protein interactions, conformational changes, and binding events in complex biological matrices [1]. The ortho positioning places the fluorine in close spatial proximity to the pyrazine binding pharmacophore, maximizing the sensitivity of ¹⁹F chemical shift perturbations to binding events. This reporter capability is absent in the non-fluorinated analog and may be less informative in meta- or para-substituted isomers where the fluorine is more distant from the site of molecular recognition.

Coordination Polymer and MOF Synthesis

The pyrazine core of 2-[(2-fluorophenyl)methoxy]pyrazine presents two nitrogen atoms capable of bridging metal centers in coordination networks. The electron-withdrawing ortho-fluorophenylmethoxy group modulates the Lewis basicity of these N-donor sites, enabling fine-tuning of metal–ligand bond strength and framework topology [1]. In this context, the ortho-fluoro compound offers a distinct electronic profile compared with the benzyloxy and para-fluoro analogs, which may crystallize with different network topologies or exhibit altered gas-sorption properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(2-Fluorophenyl)methoxy]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.